2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that features a piperazine ring, a thienopyrimidine core, and various substituted phenyl groups
Preparation Methods
The synthesis of 2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The preparation begins with the formation of the thienopyrimidine core, followed by the introduction of the piperazine ring and the phenyl substituents. Common synthetic routes include:
Formation of Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.
Substitution with Phenyl Groups: The phenyl groups are added via electrophilic aromatic substitution reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one include other piperazine derivatives and thienopyrimidine compounds These compounds share structural features but may differ in their substituents and overall biological activity
Properties
Molecular Formula |
C24H24N4OS |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-phenyl-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H24N4OS/c1-16-7-6-10-19(13-16)28-12-11-27(14-17(28)2)24-25-21-20(18-8-4-3-5-9-18)15-30-22(21)23(29)26-24/h3-10,13,15,17H,11-12,14H2,1-2H3,(H,25,26,29) |
InChI Key |
OCPSQZDYNHXNCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.